![molecular formula C26H14N4O6S2 B2506822 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide CAS No. 477556-76-6](/img/no-structure.png)

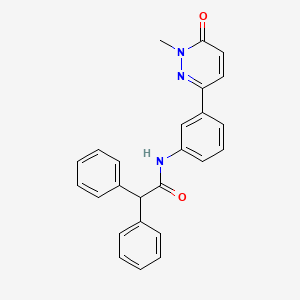

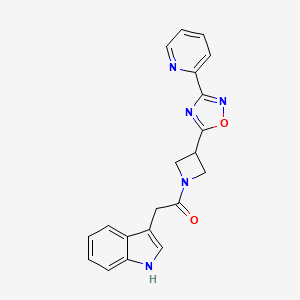

4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis and Characterisation of Chromene-Thiazole Hybrids

The synthesis of 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide involves the combination of chromone-2-carboxylic acid with substituted thiazol-2-yl components. Two different amidation methods were employed, utilizing either conventional heating or microwave irradiation, to create a series of chromone–thiazole hybrids. These compounds were designed as potential ligands for human adenosine receptors, with their structures confirmed through NMR, MS spectroscopy, and X-ray crystallography. The molecular geometry and conformation data obtained are crucial for understanding ligand-receptor interactions .

Antibacterial Activity of Benzo[f]chromene-2-carboxamide Derivatives

In a related study, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives were synthesized via a one-pot, three-component reaction. The process involved N-benzyl-2-cyanoacetamide, 2-naphthol, and aromatic aldehydes, with piperidine as a base. The resulting compounds were tested for antibacterial activity against both Gram-negative and Gram-positive bacteria, with several derivatives showing significant effects. This synthesis method is noted for its environmental friendliness, cost-effectiveness, and simplicity, avoiding the need for metal catalysts or complex procedures .

Molecular Structure Analysis of Halophenyl Chromene Carboxamides

The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were analyzed, revealing that the molecules are essentially planar. They exhibit anti conformations with respect to the C–N rotamer of the amide and cis geometries concerning the relative positions of the chromone ring and the carbonyl group of the amide. Such structural information is vital for understanding the physical properties and potential reactivity of these compounds .

Polymorphism in Chromene Carboxamide Derivatives

The study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives has shown that these compounds can exist in multiple polymorphic forms. The structures exhibit anti-rotamer conformations about the C-N bond, with variations in the orientation of the amide O atom relative to the pyran ring O atom. One derivative also forms a hemihydrate, indicating the ability of these compounds to interact with water molecules, which could influence their physical properties and solubility .

Environmentally Friendly Synthesis of 2-Amino-4H-Chromene Derivatives

A variety of 2-amino-4H-chromene derivatives were synthesized using a one-pot, three-component reaction in water. This method employed potassium phthalimide-N-oxyl as an organocatalyst, allowing for a metal-free and environmentally friendly synthesis. The process offers several advantages, including high yields, short reaction times, and straightforward work-up, making it an attractive approach for the synthesis of chromene derivatives with diverse substituents .

Applications De Recherche Scientifique

Ligand Binding and Biological Activities

Compounds similar to 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide have been explored for their potential as ligands for human adenosine receptors. Specifically, chromone–thiazole hybrids have been synthesized and analyzed for their molecular geometry and conformation, which are crucial for understanding ligand–receptor binding (Cagide et al., 2015).

Antimicrobial Activity

There's evidence of antimicrobial activity associated with similar compounds. A study demonstrated the synthesis of various 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, noting their significant antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012).

Reaction Mechanisms and Synthesis

The compound's chemical structure has been involved in studies exploring reaction mechanisms and novel synthesis methods. For instance, studies have delved into the cyclization of related compounds to form new ring systems and derivatives, offering insights into the chemical behavior and potential applications of such molecules (Bevan et al., 1986).

Structural Analysis and Chemical Properties

Structural analysis and exploration of chemical properties have been a focal point in the research involving similar compounds. For example, the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been extensively studied, providing insights into their molecular structure and potential chemical behavior (Gomes et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-oxochromene-3-carboxylic acid with 2-aminothiazole followed by the reaction with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminophenyl)-4-(2-aminothiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide to form the final product.", "Starting Materials": [ "4-oxochromene-3-carboxylic acid", "2-aminothiazole", "thionyl chloride", "N-(4-aminophenyl)-4-(2-aminothiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide" ], "Reaction": [ "Step 1: Condensation of 4-oxochromene-3-carboxylic acid with 2-aminothiazole in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide intermediate.", "Step 2: Reaction of the amide intermediate with thionyl chloride to form the corresponding acid chloride intermediate.", "Step 3: Reaction of the acid chloride intermediate with N-(4-aminophenyl)-4-(2-aminothiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide in the presence of a base such as triethylamine to form the final product." ] } | |

Numéro CAS |

477556-76-6 |

Formule moléculaire |

C26H14N4O6S2 |

Poids moléculaire |

542.54 |

Nom IUPAC |

4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide |

InChI |

InChI=1S/C26H14N4O6S2/c31-18-9-21(36-20-8-4-1-5-13(18)20)24(34)30-26-28-17(12-38-26)16-11-37-25(27-16)29-23(33)15-10-35-19-7-3-2-6-14(19)22(15)32/h1-12H,(H,27,29,33)(H,28,30,34) |

Clé InChI |

GVOMQGVZHYLQON-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=COC6=CC=CC=C6C5=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2506741.png)

![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)

![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)

![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)

![1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2506755.png)

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)